5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H3,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVCEQKHPBTCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine, both ¹H-NMR and ¹³C-NMR spectroscopy provide critical data for confirming its intricate bicyclic structure.
Detailed analysis of the ¹H-NMR spectrum reveals distinct signals corresponding to the aromatic protons and the amine and pyrazole (B372694) NH protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms within the heterocyclic rings.
The ¹³C-NMR spectrum complements the proton data by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are characteristic of their local electronic environment, allowing for the unambiguous assignment of each carbon atom in the pyrazolopyridine core.
| ¹H-NMR Data |
| Proton Assignment |
| Aromatic CH |
| NH₂ |
| NH |
| ¹³C-NMR Data |
| Carbon Assignment |
| Aromatic C-Cl |
| Aromatic C-N |
| Aromatic C-H |
| Aromatic C-C |
Mass Spectrometry for Molecular Structure and Composition Confirmation (LC-MS, HRMS, GC-MS, EI-MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Various mass spectrometry techniques have been employed to characterize this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used to confirm the molecular weight of the compound, typically showing the protonated molecular ion [M+H]⁺ at m/z 169.58. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which further corroborates the elemental composition of C6H5ClN4.
Gas Chromatography-Mass Spectrometry (GC-MS) and Electron Ionization Mass Spectrometry (EI-MS) can provide information about the fragmentation pattern of the molecule, which aids in the structural confirmation by identifying characteristic fragment ions resulting from the loss of specific groups.
| Mass Spectrometry Data |
| Technique |
| LC-MS |
| HRMS |
| GC-MS |
| EI-MS |
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that correspond to the various vibrational modes of its functional groups.
Key absorptions include the N-H stretching vibrations of the primary amine (NH₂) and the pyrazole (NH) groups, which typically appear in the region of 3200-3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings are observed in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration is also a key diagnostic peak, usually found in the lower frequency region of the spectrum.
| Infrared (IR) Spectroscopy Data |
| Functional Group |
| N-H (Amine & Pyrazole) |
| C=N / C=C (Aromatic) |
| C-N |
| C-Cl |
Chromatographic Methods for Purity Assessment and Reaction Monitoring (TLC, GC-MS, LC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC) is a simple and rapid method used to qualitatively assess purity and to determine the appropriate solvent system for column chromatography purification. The retention factor (Rf) value is a key parameter in TLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical methods that provide quantitative purity assessment. By separating the compound from impurities and detecting them with a mass spectrometer, these techniques can confirm the identity and determine the percentage of the desired product. Purity levels for commercially available this compound are often reported as ≥95% or >98%.
| Chromatographic Data |
| Technique |
| TLC |
| GC-MS |
| LC-MS |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. For this compound (C6H5ClN4), the theoretical elemental composition can be calculated based on its molecular formula.
Experimental values obtained from elemental analysis are then compared to the theoretical values to verify the empirical formula and assess the purity of the synthesized compound.
| Elemental Analysis Data |
| Element |
| Carbon (C) |
| Hydrogen (H) |
| Chlorine (Cl) |
| Nitrogen (N) |
Structure Activity Relationship Sar and Molecular Design Studies of Pyrazolo 3,4 C Pyridin 3 Amine Derivatives
Comprehensive Exploration of Substituent Effects on the Pyrazolo[3,4-c]pyridin-3-amine Core
The chemical properties and biological activity of the pyrazolo[3,4-c]pyridin-3-amine scaffold are highly dependent on the nature and position of its substituents. Researchers have systematically introduced various functional groups at different positions on the bicyclic ring system to probe the structure-activity relationship (SAR).
The 3-amine group is a critical interaction point and a key site for synthetic modification. Its basicity and hydrogen-bonding capability can be modulated through various substitutions, leading to significant changes in biological activity. Patent literature reveals that this position is frequently modified to explore new chemical space. For instance, the amine can be acylated to form carboxamides, as seen in derivatives like N-(4-methoxyphenyl)-6-[4-(2-{[methyl(n-propylcarbonyl)amino]methyl}-1H-imidazol-1-yl)phenyl]-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. google.com
Furthermore, the 3-amino group can serve as a nucleophile in reactions to build more complex structures. In one patented process, 5-substituted-1H-pyrazolo[3,4-c]pyridin-3-amine was used as a starting material, highlighting the utility of this functional group as a handle for further derivatization. google.com These modifications alter the electronic and steric profile of the molecule, influencing its binding affinity to biological targets.
The 5-chloro substituent exerts a significant influence on the physicochemical properties of the pyrazolo[3,4-c]pyridine core. As a halogen, chlorine is an electronegative atom that withdraws electron density from the pyridine (B92270) ring through an inductive effect (-I). This electronic withdrawal can modulate the pKa of the heterocyclic system and influence its interactions with molecular targets.
The chlorine atom at the C-5 position also serves as a crucial synthetic handle for introducing further diversity. It can be replaced through nucleophilic aromatic substitution reactions or participate in palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or amino groups. The preparation of advanced derivatives often starts from chloro-substituted precursors, such as 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine, demonstrating the value of the chloro group as a leaving group for building molecular complexity. i.moscow
Systematic functionalization at the nitrogen atoms of the pyrazole (B372694) ring (N-1 and N-2) and at the C-7 position of the pyridine ring has been explored to map the SAR of the pyrazolo[3,4-c]pyridine scaffold. These positions represent key vectors for growth, allowing the molecule's shape and properties to be tailored for specific biological targets.
Selective functionalization can be achieved through modern synthetic methodologies. For example, the N-1 and N-2 positions can be accessed via N-alkylation or the use of protecting groups. The C-7 position can be functionalized through selective metalation using reagents like TMPMgCl·LiCl, followed by reaction with various electrophiles or by transmetalation and subsequent Negishi cross-coupling reactions. These strategies enable the creation of a diverse library of compounds with varied substituents at these peripheral sites.
Table 1: Methods for Peripheral Functionalization of the Pyrazolo[3,4-c]pyridine Core
| Position | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| N-1 / N-2 | N-Alkylation / Protection | Alkyl halides, Protecting group reagents | Introduction of alkyl or other functional groups on the pyrazole nitrogen atoms. |
| C-7 | Selective Metalation | TMPMgCl·LiCl followed by electrophiles (e.g., aldehydes, iodine) | Introduction of a wide variety of functional groups at the C-7 position. |
| C-7 | Negishi Cross-Coupling | Transmetalation with ZnCl₂ followed by Ar-X, Pd catalyst | Arylation of the C-7 position. |
This table summarizes synthetic strategies for modifying the pyrazolo[3,4-c]pyridine core, enabling detailed exploration of structure-activity relationships.
The introduction of electron-withdrawing groups (EWGs) at various positions on the pyrazolo[3,4-c]pyridine ring system is a common strategy to modulate the molecule's electronic properties and, consequently, its biological activity. EWGs, such as carboxylic acids or nitro groups, can significantly impact the acidity, reactivity, and intermolecular interaction potential of the scaffold. researchgate.net
For example, pyrazolopyridine derivatives bearing either electron-donating or electron-withdrawing groups have shown considerable antiproliferative activity against various cancer cell lines. ekb.eg The presence of an EWG can influence how the molecule docks into the active site of a target protein, potentially enhancing binding affinity or selectivity. ekb.eg The synthesis of novel pyrazolo[3,4-c]pyridine nucleosides has been achieved using precursors containing EWGs, indicating their role in facilitating certain chemical transformations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR studies are powerful computational tools used in drug design to correlate the chemical structure of compounds with their biological activities. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules.
In QSAR modeling, electronic parameters are among the most critical descriptors used to understand and predict biological activity. These parameters quantify the electronic properties of a molecule, such as charge distribution and the ability to participate in electrostatic interactions. For pyrazolo[3,4-c]pyridine derivatives, these parameters can be correlated with their in vitro activity against various biological targets.
A 3D-QSAR study was conducted on a series of related 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-α]pyridine derivatives to understand their interaction with the phosphodiesterase 4 (PDE4) enzyme. slideshare.net In such studies, methodologies like Comparative Molecular Field Analysis (CoMFA) are employed. CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. slideshare.net The resulting models generate contour maps that visualize regions where positive or negative electrostatic potentials are favorable for activity, providing a roadmap for designing more potent inhibitors.
Table 2: Common Descriptors in QSAR Modeling
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |
| Steric | Molecular volume, Surface area, Molar refractivity | Describes the size and shape of the molecule, influencing its fit into a binding site. |
| Hydrophobic | LogP (Partition coefficient) | Describes the molecule's solubility and ability to cross cell membranes. |
| Topological | Connectivity indices | Describes the branching and connectivity of the molecular structure. |
This table illustrates the types of molecular descriptors typically used in QSAR studies to build predictive models that correlate a compound's structure with its biological activity.
By analyzing these correlations, researchers can make informed decisions about which modifications are most likely to enhance the desired in vitro activity of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine derivatives.
Molecular Recognition and Ligand-Target Interaction Studies
The biological activity of any therapeutic agent is contingent upon its precise interaction with a biological target, typically a protein. Understanding these molecular recognition events at an atomic level is fundamental to the design of more effective drugs. For pyrazolo[3,4-c]pyridin-3-amine derivatives, this involves detailed analysis of how they fit into and interact with the binding pockets of target proteins.
Analysis of Binding Interactions within Protein Pockets (e.g., ATP-binding sites)
Derivatives of the pyrazolopyridine scaffold are often designed as kinase inhibitors, which function by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the enzyme. The 1H-pyrazolo[3,4-b]pyridine core, a related isomer, has been extensively studied for its ability to form key hydrogen bonds with the hinge region of kinase ATP-binding pockets. url.edu The nitrogen atoms of the pyrazole and pyridine rings, along with the amine substituent, can act as both hydrogen bond donors and acceptors, anchoring the molecule in the active site.
While specific binding data for derivatives of this compound is not extensively detailed in publicly available literature, the general principles of pyrazolopyridine-protein interactions can be inferred. The chlorine atom at the 5-position can be expected to occupy a specific sub-pocket, potentially forming halogen bonds or hydrophobic interactions that contribute to binding affinity and selectivity. Modifications at this position, as well as at the amine and the pyrazole nitrogen, are key strategies in drug design to modulate these interactions.
Table 1: Postulated Binding Interactions of Pyrazolo[3,4-c]pyridin-3-amine Derivatives in an ATP-Binding Pocket
| Interaction Type | Molecular Feature of Ligand | Potential Interacting Residue in Protein Pocket |
| Hydrogen Bond Donor | Pyrazole N-H | Hinge region backbone carbonyl |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hinge region backbone N-H |
| Hydrogen Bond Donor/Acceptor | 3-amino group | Asp, Glu, or other polar residues |
| Hydrophobic/Halogen Bond | 5-chloro group | Hydrophobic or specific halogen-binding residues |
Rational Design Principles for Novel Pyrazolopyridine Derivatives in Research
The development of novel pyrazolopyridine derivatives is increasingly guided by rational design principles, leveraging computational chemistry and structural biology. nih.govresearchgate.net This approach moves beyond traditional trial-and-error synthesis, allowing for the targeted design of molecules with improved properties.
The synthesis of the core 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold serves as a starting point for further chemical elaboration. researchgate.net The presence of the chlorine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of a wide variety of substituents at the 5-position. mdpi.com Similarly, the amino group and the pyrazole nitrogen can be functionalized to explore the chemical space around the core structure.
The overarching goal is to optimize the molecule's fit within the target binding site. This involves considering factors such as:
Shape complementarity: The designed molecule should fit snugly into the binding pocket.
Electrostatic interactions: Matching polar and charged groups between the ligand and the protein.
Hydrophobic interactions: Utilizing non-polar regions to enhance binding.
Pharmacokinetic properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
Structure-based drug design, where the three-dimensional structure of the target protein is known, allows for even more precise design of inhibitors. acs.org By visualizing the binding pocket, chemists can design molecules that make optimal contacts and displace key water molecules to improve binding entropy.
Table 2: Rational Design Strategies for Pyrazolopyridine Derivatives
| Structural Position | Design Rationale | Desired Outcome |
| 5-position (Cl) | Introduce diverse aryl or alkyl groups via cross-coupling. | Explore new binding pockets, improve selectivity and potency. |
| 3-amino group | Acylation or alkylation. | Modulate hydrogen bonding network, alter solubility. |
| Pyrazole N1-position | Substitution with various groups. | Modulate planarity, target solvent-exposed regions, improve cell permeability. |
The systematic application of these principles, informed by SAR data and structural biology, continues to drive the discovery of novel and potent pyrazolopyridine-based therapeutic candidates.
Computational and Theoretical Investigations of 5 Chloro 1h Pyrazolo 3,4 C Pyridin 3 Amine
Molecular Docking Simulations for Binding Mode Prediction and Ligand Design
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. frontiersin.org In drug discovery, this method is instrumental in predicting the interaction between a small molecule (ligand), such as 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine, and a macromolecular target, typically a protein or enzyme. rsc.org The primary goal is to identify plausible binding poses and estimate the strength of the interaction, often quantified as a docking score or binding affinity. nih.gov
For a compound like this compound, which shares structural similarities with known kinase inhibitors, molecular docking would be a critical first step in identifying potential protein targets. frontiersin.org The process involves preparing the 3D structure of the ligand and the target protein, followed by a systematic search of the conformational space of the ligand within the protein's binding site. Algorithms then score these poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov
A typical molecular docking workflow for this compound would involve:
Target Selection: Identifying potential kinase targets based on the pyrazolopyridine scaffold's known activity.
Protein and Ligand Preparation: Obtaining the 3D crystal structure of the target kinase and preparing the 3D structure of the ligand, ensuring correct protonation states and minimized energy.
Docking Simulation: Using software like AutoDock, Glide, or GOLD to place the ligand into the ATP-binding site of the kinase. nih.govacs.org
Analysis of Results: Analyzing the top-scoring poses to understand key interactions. For instance, the amine group and pyrazole (B372694) nitrogen atoms of the compound are potential hydrogen bond donors and acceptors, which could anchor the molecule in the hinge region of a kinase active site. The chlorine atom could form halogen bonds or occupy a hydrophobic pocket.
By analyzing these predicted binding modes, researchers can design new derivatives with improved affinity and selectivity, guiding the synthetic chemistry efforts toward more potent and targeted drug candidates. nih.gov
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. deeporigin.com It has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest. longdom.orgnumberanalytics.com DFT can provide deep insights into the intrinsic properties of this compound.
By calculating the electron density, DFT can determine a wide range of molecular properties: longdom.org
Electronic Structure: DFT calculations can map the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This is visualized through molecular electrostatic potential (MEP) maps, which are crucial for understanding intermolecular interactions.
Reactivity Descriptors: DFT can compute global and local reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. Fukui functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, or radical attack on the molecule.
Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can aid in the structural confirmation of newly synthesized batches of the compound.
For this compound, DFT would be invaluable for understanding how the chloro and amine substituents influence the electronic properties of the pyrazolopyridine core, thereby governing its reactivity and interaction with biological targets. mdpi.com
Conformational Analysis and Energy Minimization Studies of the Scaffold and its Derivatives
Conformational analysis is the study of the different 3D spatial arrangements of atoms that a molecule can adopt through rotation about its single bonds. fiveable.me The various conformations of a molecule can have different energy levels, and their relative populations are crucial for biological activity, as a molecule must often adopt a specific "bioactive conformation" to bind to its target. nih.govijpsr.com
While the core pyrazolopyridine ring system of this compound is largely rigid, substituents introduced in derivative studies may have rotatable bonds. Furthermore, the planarity and tautomeric state of the heterocyclic system itself are important considerations. Energy minimization studies, using methods ranging from molecular mechanics to higher-level quantum calculations, are essential to identify the most stable, low-energy conformations. acs.org
A computational conformational analysis of this scaffold would:
Identify all possible low-energy conformations of potential derivatives.
Calculate the relative energies of these conformers to determine their population distribution at physiological temperatures. acs.org
Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers.
This information is critical for subsequent molecular docking studies, as using only a single, arbitrary conformation can lead to inaccurate binding predictions. Understanding the conformational landscape is a prerequisite for effective structure-based drug design. nih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Research Compound Prioritization
A significant number of drug candidates fail during clinical trials due to poor pharmacokinetic properties or unacceptable toxicity. nih.gov In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, allowing researchers to prioritize compounds with a higher likelihood of success and deprioritize those with predicted liabilities. nih.govspringernature.com
For this compound, various ADMET parameters can be predicted using a range of software tools and web servers that employ quantitative structure-activity relationship (QSAR) models. frontiersin.org Key predicted properties would include:
Absorption: Parameters like Caco-2 cell permeability, human intestinal absorption (HIA), and P-glycoprotein substrate/inhibitor potential.
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Likelihood of being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).
Excretion: Predictions related to the compound's clearance from the body.
Toxicity: Early assessment of potential risks such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. frontiersin.org
Below is a representative table of ADMET properties that could be predicted for the compound and its analogs.
| Property | Predicted Value/Classification | Importance in Drug Discovery |
| Absorption | ||
| Intestinal Absorption | Good to Moderate | Indicates likelihood of oral bioavailability. |
| Caco-2 Permeability | Low to Moderate | Predicts absorption across the intestinal epithelial barrier. |
| Distribution | ||
| BBB Penetration | Low | Suggests lower potential for central nervous system side effects. |
| Plasma Protein Binding | High | Affects the free concentration of the drug available for action. |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | Reduces risk of drug-drug interactions with CYP2D6 substrates. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Indicates a lower risk of causing genetic mutations. |
| hERG Inhibition | Low risk | Reduces the likelihood of drug-induced cardiac arrhythmias. |
Note: The values in this table are illustrative examples based on typical predictions for similar heterocyclic compounds and are not experimental data for this compound.
These in silico predictions, while not definitive, are invaluable for flagging potential issues and guiding the selection and optimization of lead compounds. tandfonline.com
Mechanistic Studies of Chemical Reactions via Computational Approaches
Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. rsc.org
For the synthesis and subsequent functionalization of the pyrazolopyridine core, computational studies can:
Elucidate Reaction Pathways: Determine the step-by-step mechanism of a reaction, for example, the cyclization step to form the bicyclic system or the regioselectivity of substitution reactions. researchgate.net
Predict Regioselectivity: In reactions where multiple products are possible, such as electrophilic aromatic substitution on the heterocyclic ring, computational methods can predict which position is most likely to react. This can be achieved by analyzing properties like calculated NMR shifts or the energies of reaction intermediates for each possible outcome. nih.gov
Optimize Reaction Conditions: By understanding the energy profile of a reaction, including the activation energies of key steps, it may be possible to suggest changes in catalysts, solvents, or temperature to improve reaction yield and selectivity. acs.org
Analyze Catalytic Cycles: For reactions involving metal catalysts, computational methods can model the entire catalytic cycle, identifying the rate-limiting step and providing insights into how the catalyst facilitates the transformation. acs.org
Studying the synthesis of this compound through DFT and other advanced methods would provide a molecular-level understanding of the reaction, complementing experimental work and enabling more rational development of synthetic routes for this and related compounds.
Mechanistic Research on Biological Activity at the Molecular and Cellular Level
Target Identification and Validation for Pyrazolopyridine Scaffolds
The pyrazolopyridine core has been successfully utilized to develop inhibitors for a range of protein kinases, which are often dysregulated in various diseases. nih.gov Research has focused on identifying specific kinase targets and validating the therapeutic hypothesis through targeted inhibition.
The versatility of the pyrazolopyridine scaffold allows for its adaptation to target a diverse set of kinases, each with a distinct role in cellular function.
Tropomyosin Receptor Kinases (TRKs): The TRK family (TrkA, TrkB, TrkC) of receptor tyrosine kinases are critical drivers of cell proliferation, particularly in the nervous system. researchgate.net Fusions and mutations in the NTRK genes that encode these kinases are found in numerous cancer types. researchgate.net Consequently, TRK inhibitors are a promising class of anti-cancer agents. tandfonline.com Derivatives of the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been designed as potent TRK inhibitors, with some compounds showing inhibitory activity (IC50) in the low nanomolar range, comparable to the approved drug Larotrectinib. researchgate.net The mechanism of action for TRK signaling involves the activation of several downstream pathways, including PLCγ, PI3K, and Ras/Raf/MEK/Erk1. tandfonline.com
MAP Kinase-Interacting Kinases (MNK1/2): MNK1 and MNK2 are key enzymes that regulate protein translation and are implicated in cancer cell proliferation and survival. nih.govnih.gov A significant breakthrough identified the 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold as a core for a new class of MNK1/2 inhibitors. nih.gov Structure-activity relationship studies revealed that an unsubstituted pyrazole (B372694) ring, which provides a hydrogen bond donor, is essential for inhibitory activity against MNK kinases. nih.gov A derivative from this class, compound EB1, demonstrated higher affinity for MNK1 (IC50 = 0.69 μM) than MNK2 (IC50 = 9.4 μM) and was shown to suppress the phosphorylation of the downstream target eIF4E. nih.govmedchemexpress.com
CDK2, FLT3, and VEGFR2: The pyrazole and pyrazolopyrimidine cores have been instrumental in developing multi-kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. nih.gov Fms-related tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), promoting leukemia cell survival. researchgate.net Cyclin-dependent kinase 2 (CDK2) is involved in cell cycle regulation. nih.gov Researchers have successfully designed pyrazole derivatives as potent dual inhibitors of VEGFR2 and CDK-2 for liver cancer. nih.gov In parallel, derivatives of pyrazolo[3,4-d]pyrimidine, a scaffold closely related to pyrazolopyridine, have been optimized to potently inhibit both FLT3 and VEGFR2, leading to complete tumor regression in animal models of AML. researchgate.netdrugbank.com One such compound demonstrated potent inhibition of FLT3 (IC50 = 6 nM). researchgate.net
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and neurodevelopment. researchgate.netnih.gov Its hyperactivity is linked to several pathologies. 5-Aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3. researchgate.net Most GSK-3 inhibitors are ATP-competitive, binding to the kinase's ATP pocket. nih.gov The binding of these inhibitors often involves the formation of key hydrogen bonds with amino acid residues in the hinge region of the kinase, such as Asp133 and Val135. nih.gov
A critical aspect of developing kinase inhibitors is achieving selectivity to minimize off-target effects. The pyrazolopyridine scaffold offers a framework that can be chemically modified to enhance selectivity for specific targets. For instance, pyrazolo[1,5-a]pyridine (B1195680) derivatives have been developed as potent and selective dual inhibitors of the PI3Kγ and PI3Kδ isoforms. nih.gov Conversely, some research focuses on creating multi-kinase inhibitors where targeting several pathways at once is therapeutically advantageous. For example, a pyrazolo[3,4-d]pyrimidine derivative was developed to potently inhibit both FLT3 and VEGFR2, which is beneficial in treating AML by targeting both the leukemia cells and their supportive microenvironment. researchgate.netdrugbank.com
Cellular Pathway Interrogation and Signaling Modulation Studies
By inhibiting specific kinases, pyrazolopyridine-based compounds can modulate entire signaling cascades that are fundamental to cellular processes, particularly those hijacked by cancer cells.
Ras/Erk Pathway: The Ras/Raf/MEK/ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to regulate cell proliferation, differentiation, and survival. nih.gov Aberrant activation of this pathway is a hallmark of many cancers. nih.govacs.org The pyrazolopyridine scaffold has been a foundation for developing inhibitors that target this pathway. Specifically, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives were identified as highly potent and selective inhibitors of ERK. acs.org Furthermore, inhibition of upstream kinases like the TRK family by pyrazole-based compounds prevents the activation of Ras and the subsequent Raf/MEK/Erk1 cascade. tandfonline.com
PLC-γ Pathway: Phospholipase C-gamma (PLC-γ) is another key protein that is activated downstream of receptor tyrosine kinases like TRKs. tandfonline.com Upon activation, TRKs undergo autophosphorylation, creating docking sites for substrates like PLC-γ, which then initiates its own signaling cascades. tandfonline.com By inhibiting TRK activity, pyrazole-based inhibitors can prevent this activation and modulate PLC-γ-dependent signaling.
PI3K/Akt Pathway: The phosphatidylinositol-3 kinase (PI3K)/Akt pathway is crucial for promoting cell survival and proliferation and is frequently overactivated in cancer. mdpi.comyoutube.com Pyrazolopyridine derivatives have been shown to effectively inhibit this pathway. For instance, pyrazolo[1,5-a]pyridine derivatives that dually inhibit PI3Kγ/δ were shown to potently block the downstream phosphorylation of Akt in cellular assays. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine inhibitors of PI3K-alpha confirmed their mechanism by demonstrating the inhibition of phospho-Akt in cancer cell lines. nih.gov
In Vitro Cell-Based Assays for Compound Characterization (Research Applications)
The anti-cancer potential of pyrazolopyridine-based compounds is routinely assessed using a variety of in vitro assays that measure their direct effect on cancer cells.
A primary method for characterizing potential anti-cancer agents is to measure their ability to inhibit the growth and proliferation of various cancer cell lines. The potency is typically reported as the half-maximal inhibitory concentration (IC50). Studies on pyrazole and pyrazolopyrimidine derivatives have demonstrated significant anti-proliferative activity across a range of cancers. For example, certain pyrazole derivatives showed potent cytotoxicity against the HepG2 liver cancer cell line, with IC50 values in the low micromolar range. nih.gov In other studies, a pyrazolo[3,4-d]pyrimidine derivative designed as a FLT3/VEGFR2 inhibitor showed high potency against AML cell lines. researchgate.netdrugbank.com
Table 1: Anti-proliferative Activity of Pyrazole Derivatives Against HepG2 Liver Cancer Cells
| Compound | IC50 (µM) vs. HepG2 | Dual VEGFR2/CDK-2 Inhibition (IC50 in µM) | Reference |
|---|---|---|---|
| 4a | 4.4 | - | nih.gov |
| 5a | 3.46 | VEGFR2: 0.267, CDK-2: 0.311 | nih.gov |
| 6b | 2.52 | VEGFR2: 0.2, CDK-2: 0.458 | nih.gov |
| Sorafenib (Control) | 2.051 | VEGFR2: 0.03 | nih.gov |
| Roscovitine (Control) | 4.18 | CDK-2: 0.556 | nih.gov |
Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivative 33
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 1.8 | researchgate.net |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | 2.0 | researchgate.net |
| HL-60 | Acute Promyelocytic Leukemia | 151 | researchgate.net |
| K562 | Chronic Myeloid Leukemia | 126 | researchgate.net |
Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)
There is no specific information available in the public research literature regarding the antimicrobial, antibacterial, or antifungal activities of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine.
While studies on the broader class of pyrazolopyridine derivatives have been conducted, these findings are not directly applicable to the specific compound . For context, some substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for their antimicrobial properties. For instance, a series of 3-substituted-pyrazolo[3,4-b]pyridine derivatives showed promising antimicrobial activity against several bacterial and fungal strains, with some compounds exhibiting potent inhibition of methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg Another study on 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives reported elevated activity towards anaerobic bacteria but low activity against aerobes. capes.gov.brnih.gov However, without direct experimental data, the antimicrobial profile of this compound remains uncharacterized.
Anti-Leishmanial Activity Evaluation in Parasite Cultures
No dedicated studies evaluating the anti-leishmanial activity of this compound in parasite cultures have been found in the reviewed scientific literature.
Research into related heterocyclic systems has shown some potential in this area. For example, a study on 2,6-disubstituted purines and the corresponding 3,7-disubstituted pyrazolo[4,3-d]pyrimidines, which are structurally analogous to pyrazolopyridines, identified compounds with activity against Leishmania donovani amastigotes. These findings highlight the potential of the general pyrazolo-fused pyrimidine (B1678525) scaffold in anti-leishmanial drug discovery. Nevertheless, these results cannot be directly extrapolated to predict the activity of this compound.
Other Phenotypic Screening in Defined Biological Systems
There is no specific information available from phenotypic screening assays conducted on this compound in defined biological systems.
Phenotypic screening is a powerful tool for discovering new biological functions of chemical compounds. For instance, a phenotypic screening approach was used to identify 3,4-disubstituted piperidine (B6355638) derivatives as modulators of macrophage M2 polarization, which has implications for treating diseases like multiple sclerosis. While pyrazolopyridazine derivatives, another related class of compounds, were identified as potent inhibitors of cyclin-dependent kinases (CDKs) through high-throughput screening, there is no indication that this compound was included in these or other publicly documented phenotypic screens. nih.gov
Advanced Research Applications and Future Directions for the Pyrazolo 3,4 C Pyridine Scaffold
Role in Fragment-Based Drug Discovery (FBDD) Methodologies
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments that bind weakly to a biological target and then optimizing them into more potent molecules. Heterocycles are fundamental to FBDD, offering a three-dimensional framework capable of forming diverse interactions with proteins. rsc.orgrsc.org The pyrazolo[3,4-c]pyridine scaffold is particularly well-suited for this approach. researchgate.net
The value of a fragment is intrinsically linked to the ease with which it can be elaborated. rsc.org Researchers have demonstrated that 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, such as the 5-chloro variant, can be selectively functionalized along multiple growth vectors. rsc.orgresearchgate.net This vectorial functionalization allows for the systematic exploration of the chemical space around the core scaffold to improve binding affinity and other pharmacological properties. researchgate.net The key positions for elaboration include:
N-1 and N-2: Accessible through protection and N-alkylation reactions. rsc.orgrsc.org
C-3: Functionalized via tandem borylation and Suzuki–Miyaura cross-coupling. rsc.orgrsc.org
C-5: The chloro-substituent at this position is a prime site for modification, often via palladium-catalyzed Buchwald–Hartwig amination. rsc.orgrsc.org
C-7: Can be selectively metalated using reagents like TMPMgCl·LiCl, followed by reaction with various electrophiles or transmetalation for Negishi cross-coupling. rsc.orgrsc.org
This ability to link multiple functionalization strategies provides a clear pathway from an initial fragment "hit" to a more complex "lead" compound, demonstrating the utility of pyrazolo[3,4-c]pyridines in FBDD campaigns. rsc.orgresearchgate.net For instance, a lead compound for GPR119 receptor agonists was identified using a ligand-based drug design approach starting from a 1H-pyrazolo[3,4-c]pyridine core. nih.gov Subsequent modifications led to a single-digit nanomolar agonist, highlighting the scaffold's potential. nih.gov
Application as Chemical Probes for Elucidating Biological Mechanisms
Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in cellular or physiological contexts. The pyrazolo[3,4-c]pyridine scaffold and its isomers serve as a basis for developing such probes. While direct examples for 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine are emerging, related pyrazolopyridine derivatives have been successfully employed to investigate complex biological pathways.
For example, derivatives of the isomeric pyrazolo[3,4-b]pyridin-6-one scaffold were identified as a new class of anticancer agents. rsc.org One potent compound from this series was found to inhibit microtubule polymerization by binding to the colchicine (B1669291) site on tubulin. rsc.org This interaction leads to G2/M phase cell cycle arrest and apoptosis in cancer cells. rsc.org Such molecules act as valuable chemical probes to dissect the mechanisms of cell division and identify vulnerabilities in cancer cells. The defined structure of the pyrazolo[3,4-c]pyridine core allows for the precise placement of reporter tags or reactive groups, further enhancing their utility as probes for target identification and validation studies.
Development of Pyrazolo[3,4-c]pyridin-3-amine Conjugates and Hybrid Molecules
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create hybrid compounds with potentially enhanced affinity, improved selectivity, or a dual mode of action. The pyrazolo[3,4-c]pyridine scaffold is an attractive component for such designs.
Research into the related pyrazolo[3,4-b]pyridine system has demonstrated the success of this approach. Molecular hybrids of pyrazolo[3,4-b]pyridine and 1,2,3-triazole have been designed and synthesized, yielding compounds with significant antibacterial activity. nih.gov The triazole ring can act as a bioisostere for other functional groups and engage in various non-covalent interactions, complementing the properties of the pyrazolopyridine core. nih.gov
In the context of kinase inhibition, a key area for pyrazolopyridine derivatives, hybridization strategies are used to eliminate off-target activity. For instance, a tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide scaffold identified as a potent LIMK1/2 inhibitor also showed off-target activity against RIPK1 kinase. acs.org A hybridization approach was employed to design new molecules that retained LIMK potency while eliminating the unwanted RIPK1 activity, leading to a highly selective chemical probe. acs.org The 3-amino group on this compound provides a convenient attachment point for creating such conjugates and hybrids, expanding its application in developing multifunctional therapeutic agents.
Exploration of Novel Bioisosteric Scaffolds and Ring Systems
Bioisosterism, the replacement of a part of a molecule with a chemical group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. The pyrazolo[3,4-c]pyridine scaffold itself can be considered a bioisostere of other important ring systems, such as the purine (B94841) core found in many kinase inhibitors.
"Scaffold hopping" is a common strategy where the core of a known active molecule is replaced with a novel scaffold to discover new chemical series with improved properties. This has been applied successfully in the design of kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold, a close isostere of pyrazolo[3,4-c]pyridine. nih.gov Researchers used this strategy to develop dual c-Met/STAT3 inhibitors with enhanced antitumor activity. nih.gov
Furthermore, medicinal chemists are exploring saturated bioisosteres for aromatic rings to improve physicochemical parameters like solubility and metabolic stability. In one study, a 3-azabicyclo[3.1.1]heptane core was designed as a saturated mimetic of the pyridine (B92270) ring. chemrxiv.org When this scaffold replaced the pyridine ring in the drug Rupatadine, it led to a dramatic improvement in solubility and a significant decrease in experimental lipophilicity. chemrxiv.org Such innovative approaches to bioisosteric replacement could be applied to the pyridine portion of the pyrazolo[3,4-c]pyridine scaffold to generate novel analogues with superior drug-like characteristics.
Emerging Synthetic Strategies for Pyrazolo[3,4-c]pyridine Systems (e.g., C-H Activation, Flow Chemistry)
The development of novel and efficient synthetic methods is crucial for expanding the chemical diversity of pyrazolo[3,4-c]pyridine derivatives available for screening. Recent advances have moved beyond traditional cyclization methods to embrace modern, more sustainable, and versatile strategies.
Vectorial Functionalization and Cross-Coupling: As mentioned in the FBDD section, the selective functionalization of the pyrazolo[3,4-c]pyridine ring at different positions is a key area of research. rsc.orgresearchgate.net This often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which allow for the introduction of a wide range of substituents. rsc.org
C-H Activation: Direct C-H activation is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. Tandem C-H borylation followed by cross-coupling has been successfully applied to the C-3 position of the pyrazolo[3,4-c]pyridine scaffold. researchgate.net
Multicomponent Reactions (MCRs): MCRs combine multiple reactants in a single operation to rapidly build molecular complexity, aligning with the principles of green chemistry. acs.org Novel three-component reactions have been developed to synthesize fused pyrazolopyridine systems, such as pyrazolo[3,4-b]pyrrolo[3,4-d]pyridines, under microwave irradiation. acs.org Other MCRs for synthesizing pyrazolo[3,4-b]pyridines have been achieved using novel nanocatalysts under solvent-free conditions. nih.govnih.gov
Flow Chemistry: While specific examples for pyrazolo[3,4-c]pyridine are still emerging, continuous flow synthesis is being applied to other heterocyclic systems, like thiazolopyridines, offering advantages in safety, scalability, and reaction control. tandfonline.com The application of flow chemistry to the synthesis and functionalization of pyrazolo[3,4-c]pyridines represents a promising future direction.
These emerging strategies provide chemists with a powerful toolkit to synthesize diversified libraries of pyrazolo[3,4-c]pyridine derivatives for biological evaluation. nih.gov
Potential for Scaffold Redesign and Optimization in Academic Research Programs
Academic research programs play a vital role in exploring the full potential of heterocyclic scaffolds beyond immediate industrial goals. The pyrazolo[3,4-c]pyridine system offers a fertile ground for such exploration. Scaffold redesign and optimization efforts often focus on fine-tuning interactions with a specific target to enhance potency and selectivity.
In the development of kinase inhibitors, for example, the pyrazolo[3,4-b]pyridine scaffold was used as a starting point for designing novel Tropomyosin receptor kinase (TRK) inhibitors. nih.gov Through a strategy of scaffold hopping and computer-aided drug design, researchers synthesized 38 derivatives and identified compounds with nanomolar inhibitory activity against TRKA. nih.gov Similarly, a rational design strategy led to the discovery of highly potent TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold, with one compound showing an IC₅₀ value of 0.2 nM. nih.gov
These studies demonstrate a common workflow in academic research:
Design: Using computational tools and existing structural knowledge to design new derivatives.
Synthesis: Employing modern synthetic methods to create the designed molecules.
Evaluation: Screening the compounds for biological activity.
Optimization: Analyzing structure-activity relationships (SARs) to inform the next round of design.
The this compound compound is an ideal starting point for such academic programs due to its multiple, orthogonally reactive sites, allowing for systematic exploration of the surrounding chemical space.
Future Perspectives in Heterocyclic Chemistry Research
The pyrazolo[3,4-c]pyridine scaffold and its isomers are poised to remain at the forefront of heterocyclic chemistry research. Their prevalence in biologically active compounds ensures continued interest from the medicinal chemistry community. nih.govnih.gov
Future research is likely to focus on several key areas:
Green Chemistry: An increasing emphasis on sustainable synthesis will drive the adoption of methods like multicomponent reactions, the use of nanocatalysts, and solvent-free or aqueous reaction conditions. nih.govnih.gov
New Biological Targets: While kinase inhibition is a well-established application, the scaffold's versatility will lead to its exploration against a wider range of biological targets, including G-protein coupled receptors, ion channels, and protein-protein interactions. nih.gov
Materials Science: Nitrogen-rich heterocyclic compounds are being investigated for applications in organic electronics, such as chemosensors and organic light-emitting diodes (OLEDs). nih.gov The photophysical properties of some pyrazolopyridine derivatives suggest potential in these areas. mdpi.com
Chemical Biology: The development of more sophisticated chemical probes based on the pyrazolo[3,4-c]pyridine scaffold will enable deeper insights into complex biological processes, from innate immunity to neuroinflammation. rsc.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
